

Pelitrexol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pelitrexol*

Cat. No.: *B1679213*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purine nucleotides, **Pelitrexol** effectively halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Pelitrexol**. Detailed experimental protocols and data are presented to support its potential as a research tool and therapeutic agent.

Chemical Structure and Properties

Pelitrexol is a complex heterocyclic molecule with the IUPAC name (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid.^[1] Its chemical structure is characterized by a pteridine-like core linked to a thiophene and a glutamic acid moiety.

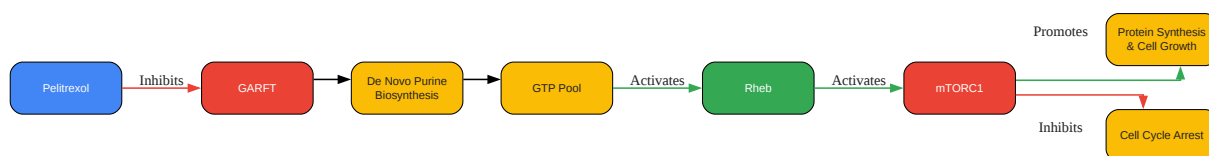
Table 1: Chemical and Physical Properties of **Pelitrexol**

Property	Value	Reference
IUPAC Name	(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid	[1][2]
SMILES	<chem>CC1=C(SC(=C1)C(=O)N--INVALID-LINK--C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N</chem>	[2]
Molecular Formula	C ₂₀ H ₂₅ N ₅ O ₆ S	[3]
Molecular Weight	463.51 g/mol	
Appearance	White solid powder	
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	

Mechanism of Action

Pelitrexol exerts its anti-proliferative effects primarily through the inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA.

By inhibiting GARFT, **Pelitrexol** leads to a depletion of the intracellular purine pool. This, in turn, has downstream effects on other critical cellular processes, most notably the mTORC1 signaling pathway. The reduction in GTP levels, a direct consequence of purine depletion, impairs the activation of the small GTPase Rheb, a key activator of mTORC1. Inhibition of mTORC1 signaling further contributes to the anti-proliferative effects of **Pelitrexol** by suppressing protein synthesis and cell growth.



[Click to download full resolution via product page](#)

Figure 1: Pelitrexol's mechanism of action targeting the GARFT enzyme.

Pharmacological Properties

Pharmacokinetics

A phase I clinical trial of intravenous **Pelitrexol** in patients with solid tumors provided key pharmacokinetic data. The plasma concentrations of **Pelitrexol** declined in a triexponential manner with a terminal half-life of approximately 85 hours. The pharmacokinetics were found to be linear over the studied dose range.

Table 2: Pharmacokinetic Parameters of **Pelitrexol**

Parameter	Value	Reference
Terminal Half-life ($t_{1/2}$)	~85 hours	
Pharmacokinetics	Linear	

ADME (Absorption, Distribution, Metabolism, Excretion)

Detailed ADME studies for **Pelitrexol** are not extensively published. However, the long terminal half-life suggests a wide distribution in the body. As an antifolate, it is likely transported into cells via folate transporters. Metabolism is expected to occur in the liver, a common site for drug metabolism. The primary route of excretion has not been definitively established in publicly available literature.

Biological Activity and Efficacy

Pelitrexol has demonstrated significant anti-proliferative activity in various cancer cell lines and in preclinical tumor models.

Table 3: In Vitro Activity of **Pelitrexol**

Cell Line	Cancer Type	IC ₅₀	Notes	Reference
CCRF-CEM	Human Leukemia	2.9 nM		
NCI-H460	Non-small cell lung cancer	Not specified	Induces G1 cell cycle arrest at 100 nM	
A549	Non-small cell lung cancer	Not specified	Inhibits mTORC1 activity at 150 nM	

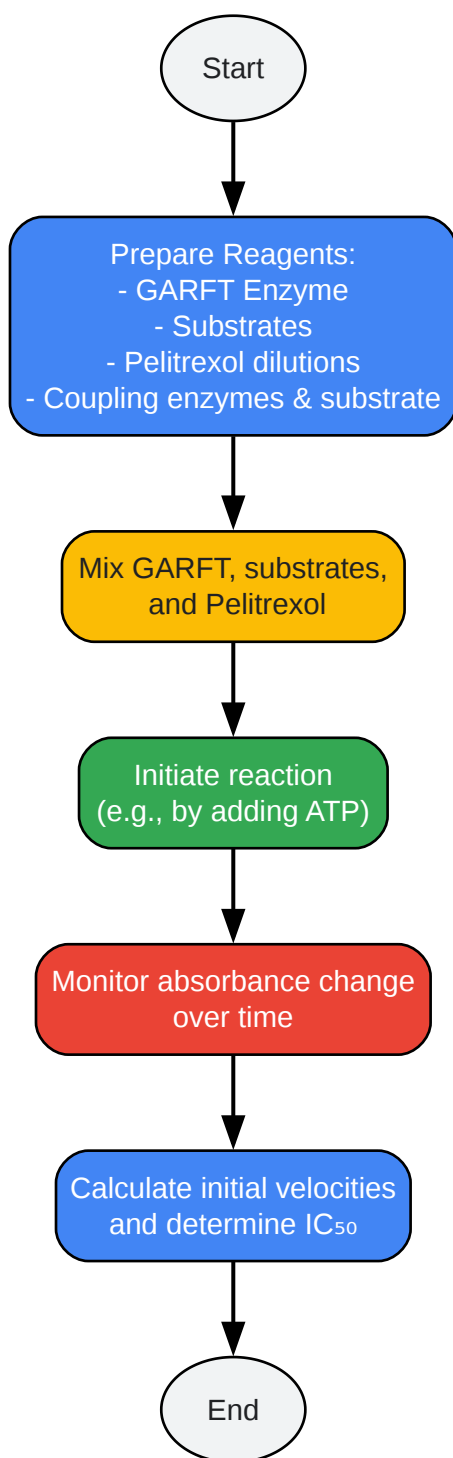
Table 4: In Vivo Efficacy of **Pelitrexol**

Tumor Model	Dosing	Outcome	Reference
C3H mammary murine tumor	Not specified	More potent than lometrexol at inhibiting tumor growth	
Pancreatic human xenografts	Not specified	Greater efficacy than lometrexol	

Experimental Protocols

GARFT Inhibition Assay (General Protocol)

A continuous kinetic assay can be employed to determine the inhibitory activity of **Pelitrexol** against GARFT. This type of assay typically measures the enzymatic reaction in real-time, often through a coupled enzymatic system that produces a spectrophotometrically detectable product.



[Click to download full resolution via product page](#)

Figure 2: General workflow for a GARFT enzyme inhibition assay.

Methodology:

- **Reagent Preparation:** Prepare solutions of purified GARFT enzyme, its substrates (e.g., glycinamide ribonucleotide and a folate cofactor), and a range of **Pelitrexol** concentrations. For a coupled assay, also prepare the necessary coupling enzymes and their chromogenic substrate.
- **Reaction Setup:** In a microplate, combine the GARFT enzyme, its substrates, and varying concentrations of **Pelitrexol**.
- **Reaction Initiation:** Initiate the enzymatic reaction, typically by adding ATP.
- **Data Acquisition:** Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.
- **Data Analysis:** Calculate the initial reaction velocities for each **Pelitrexol** concentration. Plot the percent inhibition against the logarithm of the **Pelitrexol** concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of **Pelitrexol** for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of **Pelitrexol**.

Western Blot Analysis of mTORC1 Pathway

Western blotting can be used to assess the phosphorylation status of key proteins in the mTORC1 pathway, such as S6 Kinase (S6K) and 4E-BP1, following treatment with **Pelitrexol**.

Methodology:

- **Cell Treatment and Lysis:** Treat cells (e.g., A549) with **Pelitrexol** for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of S6K and 4E-BP1.
- **Detection:** Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
- **Analysis:** Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

Pelitrexol is a well-characterized inhibitor of GARFT with potent anti-proliferative activity. Its clear mechanism of action, involving the disruption of de novo purine biosynthesis and subsequent inhibition of the mTORC1 pathway, makes it a valuable tool for cancer research. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **Pelitrexol** and for the development of novel antifolate agents. While its clinical development was halted due to limited single-agent efficacy,

its potent and specific mechanism of action continues to be of interest in combination therapies and for understanding the intricacies of cancer cell metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pelitrexol - Wikipedia [en.wikipedia.org]
- 2. Pelitrexol | C₂₀H₂₅N₅O₆S | CID 135431074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Pelitrexol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679213#chemical-structure-and-properties-of-pelitrexol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com